5-Deoxy-L-arabinose

Enzymology Glycosidase inhibition Carbohydrate-active enzymes

5-Deoxy-L-arabinose (CAS 13039-56-0) is an L-configured 5-deoxy monosaccharide that acts as a potent, stereospecific inhibitor of Escherichia coli β-galactosidase, a property absent in L-arabinose or D-enantiomers. Its unique zig-zag molybdate complex distinguishes it from 5-deoxy-L-ribose. This compound is the indispensable chiral building block for synthesizing L-biopterin, a cofactor for aromatic amino acid hydroxylases with therapeutic relevance to phenylketonuria and Parkinson's disease. Substituting with D-arabinose, L-arabinose, or other pentoses invalidates enzymatic and synthetic outcomes. Available in 95% purity for research use; contact us for bulk orders and custom syntheses.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 13039-56-0
Cat. No. B026907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Deoxy-L-arabinose
CAS13039-56-0
SynonymsL-5-Deoxyarabinose;  5-Methyl-tetrahydro-furan-2,3,4-triol; 
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCC(C(C(C=O)O)O)O
InChIInChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5-/m0/s1
InChIKeyWDRISBUVHBMJEF-YUPRTTJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Deoxy-L-arabinose (CAS 13039-56-0): A Structurally Defined Rare Deoxypentose for β-Galactosidase Inhibition and Chiral Synthesis


5-Deoxy-L-arabinose (CAS 13039-56-0) is a five-carbon deoxy monosaccharide derived from L-arabinose, characterized by the absence of a hydroxyl group at the C5 position. With a molecular formula of C₅H₁₀O₄ and molecular weight of 134.13 g/mol, this compound exists as a white to off-white crystalline solid or powder with a predicted density of 1.3–1.32 g/cm³ and boiling point of approximately 294.5°C at 760 mmHg . The molecule retains the L-configuration and three defined stereocenters—a structural signature that distinguishes it from the more abundant D-sugars found in natural biological systems [1]. Unlike its parent L-arabinose or its D-enantiomer counterpart (5-deoxy-D-arabinose), the C5 deoxygenation alters both polarity and hydrogen-bonding capacity, conferring differential recognition by carbohydrate-active enzymes and enabling applications as both a β-galactosidase inhibitor and a chiral building block in complex molecule synthesis .

Why 5-Deoxy-L-arabinose Cannot Be Substituted with Common Arabinose Analogs: Steric and Stereochemical Basis


Generic substitution of 5-deoxy-L-arabinose with structurally similar pentoses or deoxy sugars is not scientifically defensible due to three orthogonal selectivity constraints. First, the L-configuration of the arabinose scaffold is a strict requirement for recognition by L-sugar-specific bacterial catabolic enzymes and for accessing certain pteridine-derived therapeutics where stereochemistry dictates biological activity [1]. Second, the C5 deoxygenation eliminates a critical hydrogen-bond donor present in both L-arabinose and 5-deoxy-D-arabinose, fundamentally altering the compound's interaction profile with glycosidases—a distinction directly evidenced by its potent inhibition of Escherichia coli β-galactosidase, an activity not observed with fully hydroxylated L-arabinose [2]. Third, the compound forms binuclear molybdate complexes with a zig-zag carbon chain arrangement, a conformational preference distinct from the sickle arrangement adopted by 5-deoxy-L-ribose, demonstrating that even closely related 5-deoxy-L-pentoses exhibit divergent coordination chemistry [3]. These cumulative differences render any attempt to interchange this compound with L-arabinose, D-arabinose, 5-deoxy-D-arabinose, or 5-deoxy-L-ribose in either enzymatic assays or synthetic pathways invalid without extensive revalidation.

5-Deoxy-L-arabinose: Comparative Quantitative Evidence for Scientific Procurement Decisions


β-Galactosidase Inhibitory Potency: 5-Deoxy-L-arabinose vs. L-Arabinose and Related Furanoses

5-Deoxy-L-arabinose demonstrates strong inhibitory activity against Escherichia coli β-galactosidase, an activity attributed to its furanose form that mimics the transition state of galactoside hydrolysis [1]. The structural basis for this inhibition lies in the C5 deoxygenation, which alters the sugar's conformational flexibility and binding orientation within the enzyme active site relative to fully hydroxylated substrates. While specific Ki or IC₅₀ values are not publicly reported in the accessible literature, the compound is consistently characterized across multiple authoritative vendor sources as a 'strong' or 'potent' inhibitor of this enzyme, representing a functional phenotype not exhibited by parent L-arabinose, which serves as a substrate rather than an inhibitor .

Enzymology Glycosidase inhibition Carbohydrate-active enzymes

Molybdate Complexation Conformation: Zig-Zag (5-Deoxy-L-arabinose) vs. Sickle (5-Deoxy-L-ribose)

In aqueous ammonium molybdate solutions, 5-deoxy-L-arabinose forms binuclear tetradentate molybdate complexes in its acyclic hydrated form [1]. Using ¹H, ¹³C, and ⁹⁵Mo NMR spectroscopy, the carbon chain of 5-deoxy-L-arabinose at the site of complexation adopts a zig-zag arrangement. This conformation contrasts with the sickle arrangement observed for 5-deoxy-L-ribose under identical experimental conditions [1]. The differential complexation geometry arises from the distinct stereochemistry at C2, C3, and C4 between the L-arabinose and L-ribose scaffolds, which dictates the spatial orientation of hydroxyl groups available for molybdate coordination.

Coordination chemistry Carbohydrate-metal complexes Spectroscopic characterization

Synthetic Utility as a Chiral Building Block: 5-Deoxy-L-arabinose vs. D-Arabinose in Pteridine Synthesis

5-Deoxy-L-arabinose serves as an essential chiral intermediate in the total synthesis of L-biopterin (L-erythro-5,6,7,8-tetrahydrobiopterin) [1]. The L-configuration of the arabinose scaffold is a non-negotiable stereochemical requirement for accessing the L-erythro configuration of the final biopterin product, which functions as a cofactor in aromatic amino acid hydroxylation and has therapeutic relevance for phenylketonuria, Parkinson's disease, and depression [2]. In the synthesis route reported by Fernandez and Duhamel, 5-deoxy-L-arabinose phenylhydrazone condenses with 2,5,6-triamino-4-pyrimidinol to yield the pteridine core structure [1]. Substitution with D-arabinose or 5-deoxy-D-arabinose would yield the enantiomeric D-erythro-biopterin, which lacks the requisite biological cofactor activity due to stereospecific recognition by phenylalanine hydroxylase.

Organic synthesis Chiral pool synthesis Pharmaceutical intermediates

Industrial Synthesis Yield Optimization: NaBH₄/DMSO Reduction Route vs. Earlier Mercury-Based Methods

A patent-reported process for preparing 5-deoxy-L-arabinose achieves yields exceeding 80% in the first reaction step (reduction of 5-tosyl-L-arabinose-dialkylmercaptal with NaBH₄ in DMSO) and not less than 90% in the second step (demercaptalization with HCl in DMSO), resulting in an overall two-step yield exceeding approximately 72% [1]. This route specifically eliminates the use of mercury or other heavy metals, which were employed in earlier synthesis approaches using L-rhamnose as starting material [1]. Compared to alternative processes that start from the more costly L-rhamnose and require mercury-containing reagents, this NaBH₄/DMSO method provides both economic and environmental advantages for industrial-scale preparation [2].

Process chemistry Green chemistry Industrial synthesis

Physicochemical Differentiation: LogP and Hydrogen Bonding Capacity vs. L-Arabinose

5-Deoxy-L-arabinose exhibits a predicted LogP of -1.34 and contains three hydrogen bond donors and four hydrogen bond acceptors, with a topological polar surface area of 78 Ų . In comparison, the parent compound L-arabinose, which retains the C5 hydroxyl group, possesses four hydrogen bond donors and would be expected to have a lower LogP (more hydrophilic) due to the additional hydroxyl moiety. The removal of one hydrogen-bond-donating hydroxyl group at C5 reduces the compound's polarity and hydrogen-bonding capacity relative to L-arabinose, a structural modification that has been associated with enhanced membrane permeability in carbohydrate-derived therapeutics [1].

Physicochemical profiling Membrane permeability Drug design

Bacterial Catabolic Pathway Substrate Specificity: 5-Deoxy-L-arabinose vs. D-Sugars

5-Deoxy-L-arabinose serves as a substrate for specific bacterial enzymes involved in rare sugar catabolic pathways . Certain bacterial strains possess dedicated enzymatic machinery capable of metabolizing L-configured deoxy sugars, while D-configured analogs (such as 5-deoxy-D-arabinose) are processed by entirely distinct metabolic routes. This stereospecific recognition underlies the compound's utility in studying bacterial rare sugar utilization, with potential applications in biofuel production and bioremediation research . The compound has also been reported to exhibit antiviral activity and inhibit the growth of filamentous fungi such as Verticillium dahliae, though quantitative MIC or IC₅₀ data are not publicly accessible .

Microbial metabolism Rare sugar catabolism Biotechnology

Procurement-Guided Application Scenarios for 5-Deoxy-L-arabinose (CAS 13039-56-0)


Enzymology: β-Galactosidase Inhibition Studies

5-Deoxy-L-arabinose is indicated for use as a β-galactosidase inhibitor in mechanistic enzymology studies involving the Escherichia coli enzyme. The compound's furanose form provides a transition-state analog scaffold distinct from substrate-like controls such as L-arabinose [1]. This differential inhibitory profile makes it suitable for active-site mapping, competitive inhibition assays, and structure-activity relationship studies of glycosidase-ligand interactions .

Synthetic Chemistry: Chiral Intermediate for L-Biopterin and Pteridine Derivatives

The compound functions as an essential L-configured chiral building block in the total synthesis of L-biopterin and related 6-(polyhydroxyalkyl)pterins [2]. The L-stereochemistry of the arabinose scaffold is a prerequisite for obtaining the biologically active L-erythro configuration of the final pteridine product, which serves as a cofactor for aromatic amino acid hydroxylases with therapeutic relevance to phenylketonuria and Parkinson's disease [3]. Substitution with D-arabinose enantiomers is chemically invalid for this synthetic objective.

Coordination Chemistry: Molybdate Complexation and Epimerization Studies

5-Deoxy-L-arabinose is uniquely suited for investigating stereochemistry-dependent carbohydrate-metal complexation. Under molybdate-catalyzed conditions, the compound adopts a zig-zag carbon chain arrangement upon binuclear tetradentate complexation—a conformation distinct from the sickle arrangement of 5-deoxy-L-ribose [4]. This differential behavior enables controlled studies of molybdate-mediated epimerization reactions and serves as a spectroscopic reference standard for distinguishing L-arabinose-derived deoxy sugars from L-ribose-derived analogs.

Microbial Metabolism: Rare L-Sugar Catabolic Pathway Analysis

The compound is applicable as a substrate probe for characterizing bacterial L-sugar catabolic pathways. Specific bacterial strains possess enzymes that recognize and metabolize L-configured deoxy pentoses, enabling research into rare sugar utilization mechanisms with downstream biotechnological applications in biofuel production and bioremediation . The L-configuration distinguishes this compound from D-arabinose-based probes, which engage distinct metabolic pathways in mycobacteria and other organisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Deoxy-L-arabinose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.